

Pht-Gly-Beta-Ala-Oh stability issues in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Pht-Gly-Beta-Ala-Oh**

Cat. No.: **B108400**

[Get Quote](#)

Technical Support Center: Pht-Gly-Beta-Ala-Oh

A Guide to Understanding and Mitigating Stability Challenges in Aqueous Solutions

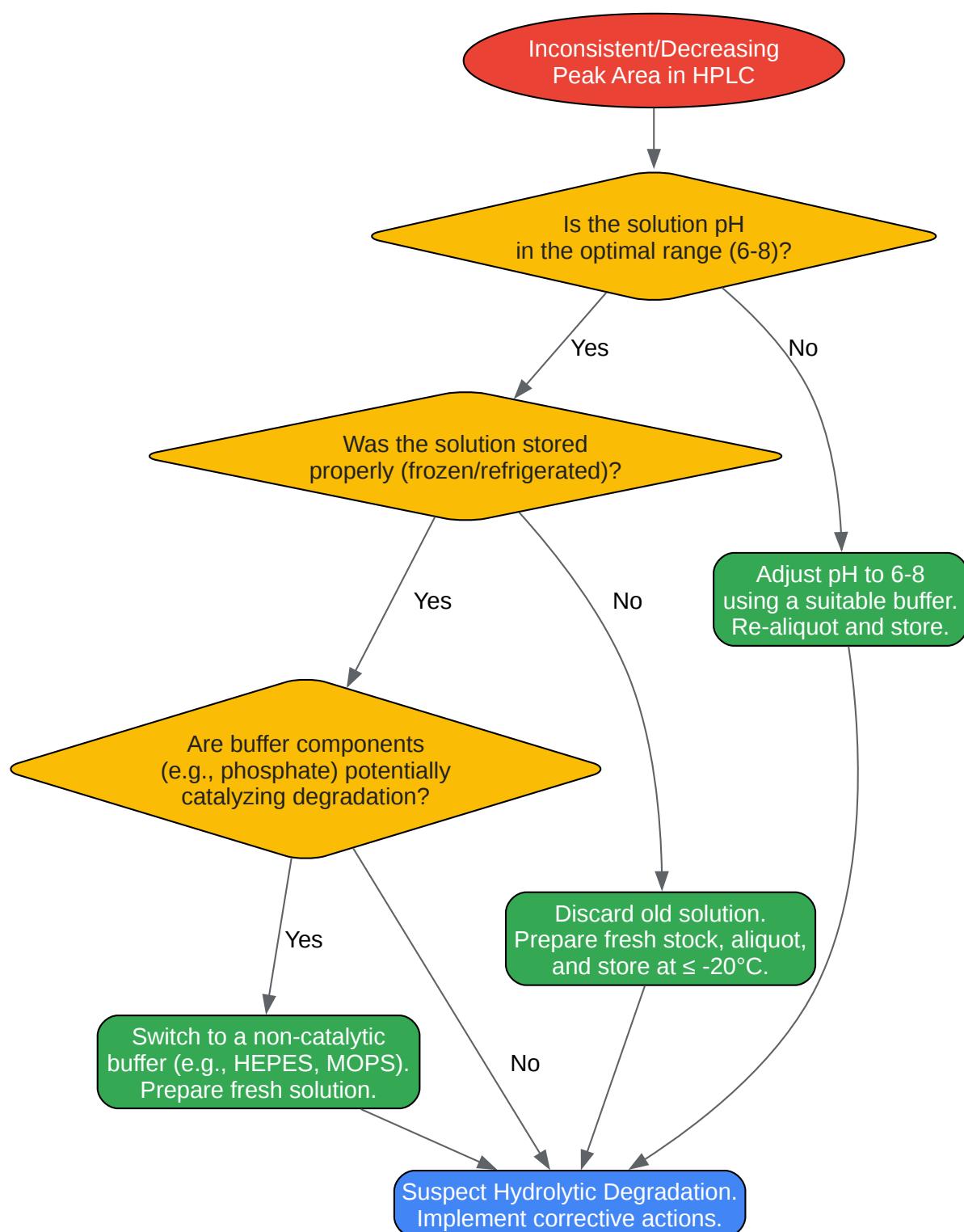
Welcome to the technical support guide for **Pht-Gly-Beta-Ala-Oh** (Phthaloyl-glycyl- β -alanine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to provide you with practical, evidence-based solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of **Pht-Gly-Beta-Ala-Oh**.

Q1: What is Pht-Gly-Beta-Ala-Oh and what are its fundamental properties?

Pht-Gly-Beta-Ala-Oh, or N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-beta-alanine, is a dipeptide derivative.^[1] It consists of a glycyl- β -alanine dipeptide where the N-terminus of glycine is protected by a phthaloyl group. This protecting group is notably stable, making the compound a useful building block in peptide synthesis.^{[1][2]}


Table 1: Physicochemical Properties of **Pht-Gly-Beta-Ala-Oh**

Property	Value	Source(s)
CAS Number	17896-84-3	[1] [3] [4]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₅	[1] [4]
Molecular Weight	276.25 g/mol	[1] [4]
Appearance	White powder	[1]
Purity	≥ 99% (Typical)	[1]
Recommended Storage	0-8°C (as solid)	[1]

Q2: What are the primary degradation pathways for Pht-Gly-Beta-Ala-Oh in aqueous solutions?

In an aqueous environment, the molecule is susceptible to hydrolysis at two primary sites. The rate of this degradation is highly dependent on pH and temperature.[\[5\]](#)[\[6\]](#)

- Peptide Bond Hydrolysis: The amide bond linking the glycine and β-alanine residues can be cleaved. This is a common degradation pathway for all peptides and is accelerated under strongly acidic or basic conditions.[\[6\]](#)[\[7\]](#) This cleavage results in the formation of Phthaloyl-glycine and β-alanine.
- Phthaloyl Group Hydrolysis: The imide bonds of the N-terminal phthaloyl protecting group can also hydrolyze. While generally more stable than the peptide bond, this reaction can occur under harsh conditions, leading to the formation of phthalic acid and the unprotected dipeptide, Gly-Beta-Ala-OH.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. polybiotech.co [polybiotech.co]
- 6. newsday.co.zw [newsday.co.zw]
- 7. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Pht-Gly-Beta-Ala-Oh stability issues in aqueous solutions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108400#pht-gly-beta-ala-oh-stability-issues-in-aqueous-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com